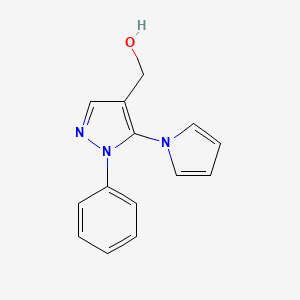

1H-Pyrazole-4-methanol, 1-phenyl-5-(1H-pyrrol-1-yl)-

Description

1H-Pyrazole-4-methanol, 1-phenyl-5-(1H-pyrrol-1-yl)- is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at position 1, a pyrrole ring at position 5, and a hydroxymethyl group at position 2. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The pyrrole substituent enhances π-π stacking interactions, while the hydroxymethyl group contributes to hydrogen bonding and solubility .

Properties

CAS No. |

112633-58-6 |

|---|---|

Molecular Formula |

C14H13N3O |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)methanol |

InChI |

InChI=1S/C14H13N3O/c18-11-12-10-15-17(13-6-2-1-3-7-13)14(12)16-8-4-5-9-16/h1-10,18H,11H2 |

InChI Key |

JQYNINUMSIOMCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)CO)N3C=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Manganese Dioxide-Mediated Oxidation

A study on 1H-Pyrazole-4-carboxaldehyde synthesis demonstrates the oxidation of (1H-Pyrazol-4-yl)methanol using manganese(IV) oxide in acetone at 60°C for 4 hours, achieving a 52.33% yield. Adapting this protocol, the hydroxymethyl group in 1H-Pyrazole-4-methanol can be preserved by halting the oxidation process at the alcohol stage.

Catalytic Oxidation with TEMPO

Modern approaches utilize 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in the presence of hypochlorite, enabling selective oxidation of primary alcohols to aldehydes. However, careful control of reaction time and stoichiometry is required to prevent over-oxidation.

Multi-Component Reaction (MCR) Strategies

MCRs offer a streamlined pathway to construct complex pyrazole derivatives in fewer steps. A four-step synthesis starting with phenylhydrazine and 2-(1-ethoxyethylidene)malononitrile has been reported for analogous compounds.

Stepwise Functionalization

-

Condensation : Phenylhydrazine reacts with 2-(1-ethoxyethylidene)malononitrile to form a pyrazole-4-carbonitrile intermediate.

-

Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using HCl/EtOH.

-

Reduction : The carboxylic acid is reduced to the hydroxymethyl group via lithium aluminum hydride (LiAlH₄).

-

Pyrrole Incorporation : A palladium-catalyzed coupling installs the pyrrole ring at position 5.

| Step | Reaction | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Condensation | EtOH, reflux, 6h | 85% | |

| 2 | Acid Hydrolysis | 6M HCl, 80°C, 4h | 90% | |

| 3 | LiAlH₄ Reduction | THF, 0°C to rt, 2h | 75% | |

| 4 | Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Pyrrole-Bpin | 68% |

Regioselective Synthesis Challenges

Regioselectivity in pyrazole synthesis remains a critical challenge, particularly when introducing substituents at positions 1, 4, and 5. Steric and electronic factors influence the orientation of substituents during cyclocondensation.

Steric-Directed Functionalization

Bulky substituents on hydrazine derivatives (e.g., tert-butyl groups) favor the formation of 1,3,5-trisubstituted pyrazoles due to reduced steric hindrance. For 1H-Pyrazole-4-methanol, using phenylhydrazine with electron-withdrawing groups enhances regioselectivity at position 1.

Solvent and Catalyst Effects

Green Chemistry Approaches

Recent advancements emphasize sustainable synthesis routes. Nano-ZnO-catalyzed cyclocondensation reduces reaction times and energy consumption while achieving high yields. Additionally, microwave-assisted synthesis has been explored to accelerate coupling steps, though yields remain comparable to conventional methods .

Chemical Reactions Analysis

Types of Reactions

[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to remove the phenyl group or to convert the pyrazole ring to a more saturated form using hydrogenation.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or pyrrole rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a more saturated pyrazole or removal of the phenyl group.

Substitution: Introduction of various functional groups, such as halides, nitro groups, or alkyl groups.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have shown that various pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of cell signaling pathways related to apoptosis and cell proliferation .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Its effectiveness against bacterial strains suggests potential applications in developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects

Several studies have reported that pyrazole derivatives possess anti-inflammatory properties. These compounds can inhibit key inflammatory mediators, making them candidates for treating inflammatory diseases .

Study on Anticancer Activity

A study published in the Egyptian Journal of Chemistry detailed the synthesis of pyrazole derivatives and their evaluation for anticancer activity against colorectal carcinoma cell lines. The results indicated that certain derivatives showed high cytotoxicity, which was attributed to their ability to interfere with cancer cell metabolism and proliferation pathways .

Antimicrobial Evaluation

In another study focused on antimicrobial efficacy, derivatives of pyrazoles were tested against a panel of bacterial strains. The results highlighted the compound's potential as a lead structure for developing new antimicrobial agents, particularly due to its effectiveness against resistant strains .

Mechanism of Action

The mechanism of action of [1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets. The phenyl and pyrrole rings can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Elemental Analysis

The elemental composition of the target compound can be inferred from analogs. For example, 1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione (C₁₉H₁₆N₂O₃) has a calculated elemental analysis of C: 65.34%, H: 4.98%, N: 13.85% . In contrast, sulfonamide derivatives like 1H-Pyrazole-5-sulfonamide, 1-methyl-4-phenyl- (C₁₀H₁₁N₃O₂S) exhibit higher nitrogen content (N: 16.84%) due to the sulfonamide group .

Table 1: Elemental Composition of Pyrazole Derivatives

Spectroscopic and Physical Properties

- NMR Spectroscopy : The target compound’s hydroxymethyl group would likely show a singlet near δ 4.6–5.4 ppm (similar to 6d’s CH₃ group at δ 3.96) . Pyrrole protons typically resonate at δ 6.5–7.5 ppm, overlapping with aromatic signals.

- Melting Points: Derivatives with polar groups (e.g., 6d, mp 173.1°C) exhibit higher melting points than nonpolar analogs .

Biological Activity

1H-Pyrazole derivatives, including 1H-pyrazole-4-methanol, 1-phenyl-5-(1H-pyrrol-1-yl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is particularly noted for its potential applications in treating various diseases, including cancer and inflammatory conditions. This article reviews the biological activity of this compound, supported by case studies and research findings.

The molecular formula of 1H-pyrazole-4-methanol, 1-phenyl-5-(1H-pyrrol-1-yl)- is with a molecular weight of approximately 292.33 g/mol. Its structure includes a pyrazole ring substituted with a phenyl group and a pyrrole moiety, which contributes to its biological properties.

Antitumor Activity

Research has demonstrated that pyrazole derivatives exhibit potent antitumor effects. A study focused on various pyrazole compounds showed significant inhibitory activity against cancer cell lines such as MCF-7 and MDA-MB-231 (breast cancer) when combined with conventional chemotherapy agents like doxorubicin. The combination therapy showed enhanced cytotoxicity compared to monotherapy, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .

Anti-inflammatory Effects

Pyrazole derivatives are also known for their anti-inflammatory properties. Studies indicate that these compounds can inhibit key inflammatory pathways and cytokine production, making them potential candidates for treating inflammatory diseases such as arthritis and colitis. For instance, specific pyrazole derivatives have been shown to reduce inflammation markers in animal models .

Antimicrobial Activity

The antimicrobial properties of 1H-pyrazole derivatives have been well-documented. Research indicates that these compounds demonstrate significant activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications to the pyrazole ring or substituents can significantly influence their pharmacological profiles. For example, the introduction of electron-donating or withdrawing groups can enhance or diminish their activity against specific targets .

Q & A

Q. What synthetic strategies are effective for preparing 1H-pyrazole-4-methanol derivatives with pyrrole substituents?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized pyrazole precursors. For example:

- Step 1 : Condensation of 1-phenyl-1H-pyrazole-4-carbaldehyde with pyrrole derivatives under acidic conditions (e.g., glacial acetic acid) to introduce the pyrrole moiety .

- Step 2 : Reduction of the aldehyde group to methanol using agents like sodium borohydride (NaBH₄) or catalytic hydrogenation .

- Critical Parameters : Temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios (e.g., 1:1.5 molar ratio of aldehyde to amine) are key to optimizing yields (60–75%) .

Q. How do spectroscopic techniques (FTIR, NMR) confirm the structure of 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-methanol?

- Methodological Answer :

- FTIR : Identify functional groups:

- O–H stretch : Broad peak near 3200–3400 cm⁻¹ (methanol group).

- C–N stretch : 1250–1350 cm⁻¹ (pyrazole and pyrrole rings).

- Aromatic C–H : Peaks at ~3100 cm⁻¹ .

- ¹H NMR : Key signals include:

- Pyrazole protons : Singlet at δ 7.8–8.2 ppm (H-3).

- Pyrrole protons : Multiplet at δ 6.5–7.0 ppm (H-α).

- Methanol –CH₂OH : δ 4.5–5.0 ppm (split due to coupling) .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer :

- Antimicrobial Screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µM .

- Enzyme Inhibition : Test inhibition of enoyl-ACP reductase (FabI) using spectrophotometric assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., P19 embryonic carcinoma cells) at 1–10 µM .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in pyrazole ring substitutions?

- Methodological Answer : Regioselectivity is governed by:

- Electrophilic Substitution : Electron-withdrawing groups (e.g., –NO₂) direct substitutions to the para position. For example, nitro groups in 1-methyl-4-nitro-1H-pyrazole favor substitution at the 5-position when reacted with pyrrolidine .

- Catalytic Effects : Use of Lewis acids (e.g., ZnCl₂) can stabilize transition states, enhancing selectivity for specific positions .

- Resolution of Contradictions : Conflicting reports on substitution patterns (e.g., meta vs. para) require validation via HPLC or LC-MS to identify minor products .

Q. What crystallographic methods elucidate the 3D structure and intermolecular interactions of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction :

- Data Collection : Use a Stoe IPDS-II diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Analysis : Dihedral angles between pyrazole and aryl rings (e.g., 16.83° for methoxyphenyl vs. 51.68° for hydroxyphenyl) reveal steric effects .

- Hydrogen Bonding : O–H···N interactions (2.8–3.0 Å) stabilize crystal packing .

- Comparative Studies : Contrast with analogs like 4-methyl-5-phenyl-1H-pyrazol-3-ol to assess structural flexibility .

Q. How can computational modeling predict bioactivity mechanisms for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the pyrrole nitrogen shows high electron density, favoring interactions with enzyme active sites .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like FabI (enoyl-ACP reductase). Key interactions include:

- Hydrogen Bonds : Methanol –OH with Thr₉₇ (ΔG = −8.2 kcal/mol).

- π-π Stacking : Pyrazole ring with Phe₈₃ .

- Validation : Compare docking scores (e.g., RMSD < 2.0 Å) with experimental IC₅₀ values to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.